molecular formula C8H5ClN2O3 B1271481 2-(Chloromethyl)-5-nitro-1,3-benzoxazole CAS No. 119198-10-6

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Cat. No. B1271481
M. Wt: 212.59 g/mol
InChI Key: AQZQGQKSWZXRCF-UHFFFAOYSA-N
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Description

The compound "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" is a derivative of benzoxazole, which is a class of aromatic organic compounds that contain a benzene ring fused to an oxazole ring. The presence of the chloromethyl and nitro groups on the benzoxazole ring suggests potential reactivity and a range of possible applications in chemical synthesis and pharmacology. Benzoxazoles are known for their diverse pharmacological activities, and the functionalization with chloromethyl and nitro groups could further enhance their utility .

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the synthesis of functionally substituted benzoxazoles, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, has been described using a simple method, which could potentially be adapted for the synthesis of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" . Additionally, the synthesis of related compounds, such as 2-nitromethyl-2-trichloromethyl-1,3-benzoxazolines, involves the reaction of 1-bromo-3,3,3-trichloro-1-nitropropene with o-aminophenol derivatives . This suggests that similar nitration and chloromethylation reactions could be employed in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the potential for various conformers and tautomers. For example, a related compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, has twelve possible conformers and tautomers, as determined by ab initio calculations . X-ray diffraction analyses of these compounds reveal details about their crystal structures and the interactions between molecules, such as hydrogen bonding . These techniques could be applied to "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" to elucidate its molecular structure.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. The presence of a chloromethyl group in the compound suggests potential for nucleophilic substitution reactions, where the chlorine atom could be replaced by other groups or molecules . The nitro group is also a key functional group that can participate in reactions, such as the transfer of the nitro group to secondary amines, as seen in the synthesis of nitro-substituted benzotriazoles and phenanthrotriazoles . These reactions could be relevant to the chemical behavior of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their functional groups. The chloromethyl group is likely to increase the compound's reactivity, while the nitro group could affect its acidity and basicity. For example, the introduction of a nitropyridyl group into the 2-methyl group of benzazoles insignificantly increases the basicity of the methylene group . The photochromic properties of benzazoles are also of interest, as they can form different photoinduced forms depending on the pH . These properties are important for understanding the behavior of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" in various environments and could inform its potential applications.

Scientific Research Applications

Antitumor Agent Research

2-(Chloromethyl)-5-nitro-1,3-benzoxazole derivatives have been explored for their potential as antitumor agents, particularly targeting human DNA topoisomerase enzymes (hTopo I and hTopo IIα). For instance, Karatas et al. (2021) synthesized some derivatives as novel candidate antitumor agents, finding two compounds with promising biological activity results. These compounds inhibited hTopo IIα and were more active than the reference drug etoposide, although they did not show significant cytotoxic activity on various cancer cell lines (Karatas et al., 2021).

Anthelmintic Activity

In the context of anthelmintic activities, Satyendra et al. (2015) synthesized novel 5-nitro-1, 3-benzoxazole derivatives, which showed potent anthelmintic molecules upon in vitro screening. These compounds, particularly compounds 1 and 4, demonstrated good inhibitory activity against β-tubulin, a target protein elite to parasites (Satyendra et al., 2015).

Antimicrobial Evaluation

Benzoxazole derivatives, including 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, have been investigated for antimicrobial activities. Ertan-Bolelli et al. (2016) evaluated derivatives for their antimicrobial activities against a range of microorganisms, including Mycobacterium tuberculosis. Compounds in this study showed significant antimycobacterial activity and could serve as scaffolds for new potent drugs (Ertan-Bolelli et al., 2016).

DNA Topoisomerase Inhibition

Research by Oksuzoglu et al. (2008) demonstrated that benzoxazole derivatives, including those with a 5-nitro group, could inhibit eukaryotic DNA topoisomerase I and II. This inhibition suggests potential applications in cancer therapy, as these enzymes are crucial for DNA replication and cell division (Oksuzoglu et al., 2008).

Synthesis and Characterization

In addition to therapeutic applications, there is also research focused on the synthesis and characterization of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole derivatives. Khodot et al. (2022) detailed a simple method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles (Khodot et al., 2022).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and modifications to the compound that might enhance its properties or reduce its hazards.


properties

IUPAC Name

2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZQGQKSWZXRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377344
Record name 2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

CAS RN

119198-10-6
Record name 2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-nitrophenol (10 g, 65 mmole) and ethyl chloroacetimidate hydrochloride (15.4 g, 97.5 mmole) were heated at reflux temperature in ethanol (100 ml) for 18 hours. The solvent was then removed by evaporation in vacuo and the residue recrystallised from ethanol to give the title compound, yield 9.0 g, m.p. 216°-217°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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